molecular formula C20H19N3O4S B2812300 N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 851132-61-1

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide

Cat. No. B2812300
CAS RN: 851132-61-1
M. Wt: 397.45
InChI Key: ZRAVLJMZUVZVER-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-2-{[1-(4-Methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives of benzothiazole and benzimidazole, which share a common structural motif with the target compound, have demonstrated significant activity against a variety of bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019); (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Agents

Several studies have focused on the synthesis and evaluation of compounds with potential anticancer activity. Benzothiazole and benzimidazole derivatives, including those incorporating thioacetamide groups, have been screened against various human tumor cell lines. These studies reveal that certain derivatives exhibit considerable anticancer activity, highlighting the promise of structurally related compounds in oncology research (Yurttaş, Tay, & Demirayak, 2015); (Koppireddi et al., 2013).

Antioxidant and Anti-inflammatory Compounds

Research on derivatives of benzothiazole and related compounds has also identified potential antioxidant and anti-inflammatory activities. These activities suggest their utility in designing new therapeutic agents aimed at treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)23-9-8-21-20(23)28-12-19(24)22-11-14-2-7-17-18(10-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAVLJMZUVZVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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